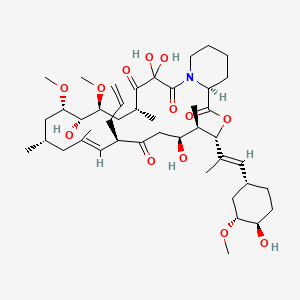

Oxacyclohexane open ring tacrolimus

Description

Oxacyclohexane open ring tacrolimus (CAS: 144432-23-5), also known as tacrolimus open ring impurity, is a structural derivative of tacrolimus—a macrolide immunosuppressant used in organ transplantation and autoimmune diseases . Tacrolimus contains a 23-membered macrocyclic lactone ring fused with an oxacyclohexane moiety. The open-ring variant arises from hydrolytic cleavage of the lactone ring, resulting in a linear structure with distinct physicochemical and pharmacological properties . Its molecular formula is C₄₄H₇₁NO₁₃ (MW: 822.05), differing from tacrolimus (C₄₄H₆₉NO₁₂) by the addition of two hydrogens and one oxygen atom due to ring opening .

Properties

IUPAC Name |

(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-3,3,8,18-tetrahydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,4,16,22-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71NO13/c1-10-13-31-19-25(2)18-26(3)20-37(56-8)39(49)38(57-9)22-28(5)41(50)44(53,54)43(52)45-17-12-11-14-32(45)42(51)58-40(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)55-7/h10,19,21,26,28-34,36-40,46-47,49,53-54H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOLMJWSFDJWBE-SICKWUOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(CC(C(=O)C(C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)(O)O)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)(O)O)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144432-23-5 | |

| Record name | Oxacyclohexane open ring tacrolimus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144432235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXACYCLOHEXANE OPEN RING TACROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QVK492XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclohexane open ring tacrolimus involves the modification of the tacrolimus structure. The primary synthetic route includes the hydrolysis of tacrolimus to open the oxacyclohexane ring . This process typically requires specific reaction conditions, including controlled pH and temperature, to ensure the selective opening of the ring without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles to those used in the synthesis of tacrolimus. The process involves fermentation using Streptomyces species, followed by chemical modification to achieve the desired open ring structure . The production process is optimized to maximize yield and purity, often involving multiple purification steps to isolate the compound from other impurities .

Chemical Reactions Analysis

Types of Reactions

Oxacyclohexane open ring tacrolimus undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target specific double bonds within the structure.

Substitution: Substitution reactions can occur at various positions on the molecule, particularly where hydroxyl groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

Oxacyclohexane open ring tacrolimus has several scientific research applications:

Mechanism of Action

The mechanism of action of oxacyclohexane open ring tacrolimus is similar to that of tacrolimus. It binds to the immunophilin FKBP-12 (FK506 binding protein), forming a complex that inhibits calcineurin . This inhibition prevents the activation of T-lymphocytes, thereby suppressing the immune response . The molecular targets involved include calcineurin and various signaling pathways associated with T-cell activation .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between oxacyclohexane open ring tacrolimus and related compounds:

Pharmacological Properties

- This compound: Lacks immunosuppressive activity due to disrupted macrocyclic conformation required for FKBP12 binding. It is primarily studied as a degradation impurity .

- Tacrolimus O-ethyl open ring : Shows reduced binding to FKBP12 compared to tacrolimus, rendering it pharmacologically inert .

- Q-2361: A derivative designed to rescue T-cell proliferation in tacrolimus-treated hosts.

Stability and Degradation

This compound is a photodegradation product of tacrolimus, formed under UV exposure or acidic conditions. In contrast, tacrolimus O-ethyl derivatives are synthetic analogs created via ethylation during synthesis . Q-2361 is engineered for metabolic stability, resisting rapid hepatic clearance observed in tacrolimus .

Research Findings and Clinical Relevance

Impurity Profiling

This compound is a critical impurity monitored in pharmacopeial testing (e.g., USP, EP).

Biological Activity

Oxacyclohexane open ring tacrolimus is a derivative of tacrolimus, an immunosuppressant macrolide primarily used to prevent organ transplant rejection. This compound, identified by the CAS number 144432-23-5, exhibits unique biological activities due to its structural modifications compared to its parent compound, tacrolimus. Understanding its biological activity is crucial for its application in clinical settings and research.

Target Interaction : this compound binds to the immunophilin FKBP-12 (FK506 binding protein), similar to tacrolimus. This interaction inhibits calcineurin, a phosphatase critical for T-cell activation, thereby suppressing the immune response.

Biochemical Pathways : The inhibition of calcineurin leads to decreased activation of nuclear factor (NF-kB) and reduced expression of inflammatory mediators such as interleukin-2 (IL-2) and toll-like receptors (TLRs). This mechanism underlies its immunosuppressive effects, which are beneficial in preventing organ rejection and treating autoimmune diseases .

Pharmacokinetics

This compound is characterized by rapid absorption with peak plasma concentrations typically occurring within 0.5 to 1 hour post-administration. Its pharmacokinetic profile reflects that of tacrolimus, including a narrow therapeutic index and significant interindividual variability in drug metabolism.

Biological Activity Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C₄₄H₇₁NO₁₃ |

| Mechanism of Action | Inhibition of calcineurin via FKBP-12 binding |

| Peak Plasma Concentration | 0.5 - 1 hour post-administration |

| Therapeutic Use | Immunosuppression in organ transplantation and autoimmune disorders |

| Adverse Effects | Potential renal damage, neurotoxicity, and other serious side effects |

| Solubility Profile | Low solubility (4–12 μg/mL) |

Case Studies and Research Findings

Recent studies have explored the biological activity and applications of this compound:

- Immunosuppressive Properties : A study demonstrated that both tacrolimus and its derivatives, including this compound, effectively inhibited T-cell proliferation in vitro, reinforcing their potential in transplant medicine .

- Formulation Challenges : Research highlighted the physicochemical stability issues associated with tacrolimus formulations. This compound has been investigated for its role as an impurity in formulations, affecting overall drug stability and efficacy .

- Delivery Systems : Innovative delivery systems such as solid lipid nanoparticles (SLNs) have been developed to enhance the penetration of tacrolimus derivatives into deeper skin layers for treating dermatological conditions like atopic dermatitis. These systems showed improved drug delivery efficiency compared to conventional formulations .

Potential Applications

This compound has several promising applications:

- Immunosuppressive Therapy : Its primary use remains in immunosuppression for organ transplants.

- Research Tool : The compound serves as a valuable tool in studying the mechanisms of action related to FKBP-12 interactions.

- Formulation Development : Its properties are being explored for enhancing the stability and efficacy of existing tacrolimus formulations.

Q & A

Q. How do researchers validate conflicting reports on the oxidative degradation pathways of oxacyclohexane open-ring tacrolimus?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-HRMS track degradation products. Quantum mechanical calculations (DFT) predict plausible oxidation sites (e.g., epoxide formation). Comparative degradation profiles across pH gradients (1–10) identify pH-labile regions. Collaborative inter-laboratory studies using shared reference standards reduce methodological bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.